2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile
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Overview
Description
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitrile groups and a naphthalene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dihydroxynaphthalene
- 1,5-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
Uniqueness
Compared to similar compounds, 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile stands out due to its multiple nitrile groups and unique structural features
Properties
CAS No. |
64535-59-7 |
---|---|
Molecular Formula |
C14H2N4O2 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2,6-dioxonaphthalene-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C14H2N4O2/c15-3-7-1-9-10(12(6-18)13(7)19)2-8(4-16)14(20)11(9)5-17/h1-2H |
InChI Key |
KRMGFVXPKHWJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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